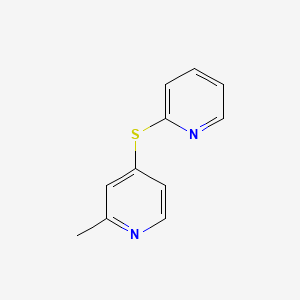

2-Methyl-4-(pyridin-2-ylthio)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-pyridin-2-ylsulfanylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-9-8-10(5-7-12-9)14-11-4-2-3-6-13-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGXRUDWYLUQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)SC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 4 Pyridin 2 Ylthio Pyridine and Analogous Structures

Precursor Synthesis and Functionalization Strategies

The foundation of synthesizing 2-Methyl-4-(pyridin-2-ylthio)pyridine and its analogs lies in the efficient preparation of its constituent pyridine (B92270) rings. This involves both the de novo synthesis of substituted pyridines and the specific preparation of reactive intermediates like pyridine-2(1H)-thiones.

Synthesis of Substituted Pyridine Ring Precursors

The construction of the pyridine nucleus can be achieved through various established and modern synthetic methods. Classical approaches such as the Hantzsch and Bohlmann-Rahtz syntheses are fundamental for creating substituted pyridine rings from acyclic precursors, although they can be limited by the requirement for specific electron-wishing groups. nih.gov More contemporary methods offer greater flexibility and access to diverse substitution patterns.

Key strategies for synthesizing substituted pyridine precursors include:

Cycloaddition Reactions: [4+2] cycloadditions are a primary approach where the nitrogen atom can be incorporated into either the diene (as a 1-azadiene or 2-azadiene) or the dienophile, allowing for a range of possible substitution patterns on the final pyridine ring. nih.gov

Multicomponent Reactions: These reactions combine three or more starting materials in a single operation to form complex products. A two-pot, three-component procedure has been developed that uses a catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions to yield polysubstituted pyridines. nih.gov

Functionalization of Pre-existing Pyridine Rings: Commercially available or readily synthesized pyridines can be modified. For instance, the addition of Grignard reagents to pyridine N-oxides can introduce substituents at the 2-position. organic-chemistry.org Similarly, a Hantzsch-type strategy has been developed using rongalite as a C1 unit to assemble a pyridine ring at the C-4 position from β-enamine carbonyl compounds. mdpi.com

These methods provide access to precursors like 2-methylpyridine (B31789) and 4-halopyridines, which are essential building blocks for the target molecule.

Preparation of Pyridine-2(1H)-thione Derivatives

Pyridine-2(1H)-thione is a crucial intermediate that often serves as the sulfur source in the formation of the pyridin-2-ylthio linkage. Its synthesis and the synthesis of its derivatives are well-established. A common method involves the reaction of acetylacetone with dimethylformamide dimethyl acetal (DMFDMA) to yield an enamine, which then reacts with cyanothioacetamide to produce the pyridinethione. researchgate.net

Another versatile route involves the condensation of 3-aryl-2-cyano-prop-2-enethioamide derivatives with active methylene compounds like N-(4-fluorophenyl)-3-oxobutanamide in the presence of a base such as piperidine. nih.gov This approach allows for the synthesis of highly functionalized pyridine-2(1H)-thione derivatives.

| Starting Materials | Reagents/Conditions | Product | Ref |

| 3-Aryl-2-cyano-prop-2-enethioamide, N-Aryl-3-oxobutanamide | Ethanol, piperidine, reflux | 5-Cyano-4,6-disubstituted-pyridine-2(1H)-thione derivatives | nih.gov |

| Acetylacetone, DMFDMA, Cyanothioacetamide | Sequential reaction | 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | researchgate.net |

| Pyridine-2(1H)-thione | Ethyl chloroacetate, KOH/DMF | Ethyl-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]nicotinate derivative | tandfonline.com |

Formation of the Pyridin-2-ylthio Linkage

The central thioether bond in this compound is typically formed through one of two primary strategies: nucleophilic aromatic substitution (SNAr) or S-alkylation. The choice of method depends on the desired disconnection and the availability of starting materials.

Nucleophilic Aromatic Substitution Approaches

In SNAr approaches, a sulfur nucleophile attacks an electrophilic pyridine ring that is activated by a leaving group (typically a halogen) at the 2- or 4-position. The nitrogen atom in the pyridine ring withdraws electron density, making the C-2 and C-4 positions susceptible to nucleophilic attack. stackexchange.comquimicaorganica.org The stability of the resulting anionic intermediate, known as the Meisenheimer complex, is a key factor, and resonance forms that place the negative charge on the electronegative nitrogen atom provide significant stabilization. stackexchange.com

For the synthesis of the target compound, this would involve the reaction of a 2-methyl-4-halopyridine with pyridine-2-thiol (the tautomer of pyridine-2(1H)-thione) or its corresponding thiolate. These reactions often require elevated temperatures, strong bases, or highly polar solvents to proceed efficiently. chemrxiv.org Microwave irradiation has been shown to dramatically decrease reaction times for the substitution of halopyridines with sulfur nucleophiles. sci-hub.se

| Electrophile | Nucleophile | Conditions | Product Type | Ref |

| 2-Halopyridine | Thiol/Thiolate | Elevated temperature, base, polar solvent | 2-Thiopyridine | chemrxiv.org |

| 2-Iodopyridine | PhSNa | NMP, microwave, 100°C, 0.5-3 min | 2-Phenylthiopyridine (99%) | sci-hub.se |

| 4-Iodopyridine | PhSNa | NMP, microwave, 100°C, 3 min | 4-Phenylthiopyridine (99%) | sci-hub.se |

S-Alkylation and Related Thioether Bond Formation Reactions

An alternative and widely used strategy is the S-alkylation of a pyridine-2(1H)-thione derivative. In this approach, the thione acts as the sulfur nucleophile, attacking an electrophilic partner. To form the target molecule, pyridine-2(1H)-thione would be deprotonated with a base to form a potent thiolate nucleophile, which would then react with an electrophilic 2-methyl-4-halopyridine.

The S-alkylation of pyridine-2(1H)-thiones with various alkyl halides is a common transformation. nih.gov For example, reactions with reagents like ethyl chloroacetate, phenacyl chloride, and methyl iodide proceed readily, often in the presence of a base like potassium hydroxide (KOH) or triethylamine (TEA), to yield the corresponding S-alkylated products. nih.govtandfonline.com This method is generally efficient and avoids the often harsh conditions required for SNAr on less activated pyridine rings.

| Nucleophile | Electrophile | Base/Solvent | Product Type | Ref |

| Pyridine-2(1H)-thione derivatives | Ethyl chloroacetate | Sodium ethoxide | S-alkylated cyanopyridines | nih.gov |

| Pyridine-2(1H)-thione | Methyl iodide | KOH or TEA | S-methylated pyridine | nih.gov |

| 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Methyl iodide | Ethanolic K2CO3 | 2-(methylthio)pyridine derivative | researchgate.net |

Introduction and Modification of the Methyl Group at the Pyridine Core

The methyl group at the C-2 position of the pyridine core can be introduced in several ways. The most straightforward approach is to utilize a starting material that already contains the methyl group. For example, 2-amino-4-methylpyridine can be synthesized from 2-(4-methylfuran) ethyl formate through a sequence of ring expansion and functional group manipulations. google.com This pre-functionalized precursor can then be carried forward to subsequent coupling reactions.

Alternatively, a methyl group can be introduced onto a pre-formed pyridine ring. While direct C-H methylation can be challenging due to selectivity issues, several methods exist:

Radical Methylation: The generation of methyl radicals in the presence of pyridine can lead to methylation, but this often results in a mixture of 2-, 3-, and 4-methylpyridine isomers, limiting its synthetic utility due to a lack of regiocontrol. nih.govresearchgate.net

Ladenburg Rearrangement: The formation of an N-alkyl pyridinium salt, followed by heating, can induce a rearrangement to yield an α-methylated pyridine. nih.govresearchgate.net

From Pyridine N-oxides: Pyridine N-oxides can be activated and reacted with nucleophiles. For example, activation with trifluoromethanesulfonic anhydride allows for the regioselective addition of malonate anions to afford either 2- or 4-substituted pyridines. nih.gov A similar strategy could potentially be adapted for methylation.

A continuous flow method using a packed column of Raney® nickel has been developed for the α-methylation of substituted pyridines, offering a more controlled and efficient process. researchgate.net

| Method | Precursor | Reagents/Conditions | Product Type | Ref |

| Ring Expansion/Functionalization | 2-(4-methylfuran) ethyl formate | Multi-step synthesis | 2-Amino-4-methylpyridine | google.com |

| Continuous Flow α-Methylation | Substituted Pyridine | 1-Propanol, Raney® nickel, high temperature | 2-Methylpyridine | researchgate.net |

| Redox Alkylation | Pyridine N-oxide | Trifluoromethanesulfonic anhydride, malonate anions | 2- or 4-substituted pyridine | nih.gov |

Multi-Component Reaction Strategies for Pyridine-Thioether Systems

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net This approach is highly convergent, atom-economical, and efficient, making it ideal for generating molecular diversity. beilstein-journals.org For the synthesis of pyridine-thioether systems, MCRs offer a direct route to highly functionalized products that would otherwise require lengthy, multi-step sequences.

A notable example is the one-pot, three-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. This reaction combines an aldehyde, malononitrile, and a thiol in the presence of a catalyst. nih.gov The mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the thiol. The resulting intermediate then undergoes intramolecular cyclization and subsequent aromatization to yield the final polysubstituted pyridine thioether. This strategy provides a versatile and efficient pathway to pyridine thioethers with a variety of substituents, determined by the choice of starting materials.

Another efficient MCR strategy for analogous structures involves the reaction of aldehydes, malononitrile, and thiophenol, catalyzed by a Lewis acid such as Zinc Chloride (ZnCl₂). mdpi.com This one-pot synthesis yields 6-Amino-3,5-dicarbonitrile-2-thio-pyridines in moderate to good yields. mdpi.com These MCRs exemplify how complex pyridine thioether scaffolds can be assembled rapidly from simple precursors, a significant advantage over traditional linear synthetic routes. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Malononitrile, Thiol | Zn(II) or Cd(II) MOF | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitrile | nih.gov |

| Aldehyde, Malononitrile, Thiophenol | ZnCl₂, MW irradiation or conventional heating | 6-Amino-3,5-dicarbonitrile-2-thio-pyridine | mdpi.com |

| Alkynone, 1,3-Dicarbonyl, Ammonium Acetate | Reflux in Ethanol | Polysubstituted Pyridine | organic-chemistry.org |

Green Chemistry Approaches and Reaction Optimization

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net Key strategies include the use of solvent-free conditions and alternative energy sources like microwave irradiation, which often lead to shorter reaction times, higher yields, and simpler product purification. nih.gov

Performing reactions without a solvent, or under solvent-free conditions, is a cornerstone of green chemistry. This approach reduces pollution, lowers costs, and simplifies experimental procedures. Cyclocondensation reactions, which are common in heterocycle synthesis, are particularly well-suited to solvent-free conditions as they often eliminate small, benign molecules like water.

A prime example is the multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles using recyclable metal-organic frameworks (MOFs) as heterogeneous catalysts. nih.gov In this method, a mixture of an aldehyde, malononitrile, and a thiol is heated in the absence of any solvent. The Zn(II) or Cd(II) MOF catalyst facilitates the reaction efficiently and can be recovered and reused multiple times without a significant loss of activity. This protocol is noted for its tolerance of various functional groups on the starting materials and its clean reaction profile. nih.gov

| Catalyst | Reaction Time | Yield (%) | Reusability |

| Zn-MOF | 25 min | 96 | Up to 5 runs |

| Cd-MOF | 30 min | 94 | Up to 5 runs |

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. beilstein-journals.org By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. nih.gov

This technology has been successfully applied to the multi-component synthesis of pyridine thioether analogues. For instance, the synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines from an aldehyde, malononitrile, and thiophenol can be significantly expedited using microwave irradiation. mdpi.com While the reaction proceeds under conventional heating, the use of microwaves shortens the reaction time considerably while maintaining good to moderate yields. mdpi.comnih.gov Similarly, microwave-assisted protocols have been developed for the one-pot synthesis of various other pyridine and imidazo[1,5-a]pyridine derivatives, demonstrating the broad applicability of this green technique. beilstein-journals.orgmdpi.com

The following table compares microwave-assisted synthesis with conventional heating for a representative pyridine-forming MCR.

| Method | Reaction Time | Yield (%) | Reference |

| Microwave Irradiation | 4-10 min | 75-88 | nih.gov |

| Conventional Heating | 3-6 hours | 70-85 | nih.gov |

Spectroscopic and Structural Data for this compound Not Found in Publicly Available Resources

A thorough search of publicly available scientific databases and literature has been conducted to gather advanced spectroscopic and structural data for the chemical compound this compound. The objective was to compile and present detailed research findings for specific analytical techniques as outlined.

Despite extensive searches for experimental data pertaining to Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction for this compound, no specific datasets for this particular compound could be located.

Consequently, the requested detailed analysis and data tables for the following sections cannot be provided:

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl 4 Pyridin 2 Ylthio Pyridine

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The absence of this information in the searched repositories prevents the creation of a scientifically accurate and verifiable article based on the provided outline.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique crucial for the verification of a newly synthesized chemical compound's elemental composition and purity. This destructive method determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and other elements present in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the successful synthesis and purity of the target molecule.

For 2-Methyl-4-(pyridin-2-ylthio)pyridine, the molecular formula is established as C₁₁H₁₀N₂S. Based on this formula, the theoretical elemental composition can be precisely calculated using the standard atomic weights of its constituent elements. These calculated values serve as the benchmark for validating the results of experimental elemental analysis performed on a synthesized sample.

The theoretical elemental percentages are derived from the molecular weight of the compound and the total mass of each element within the molecule. The molecular weight of this compound is approximately 202.28 g/mol . The calculated theoretical percentages for Carbon, Hydrogen, Nitrogen, and Sulfur are presented in the table below. While specific experimental findings for this particular compound are not detailed in publicly accessible research, the data presented represents the expected values that would confirm its successful synthesis.

Table 1. Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 65.32% |

| Hydrogen | H | 4.98% |

| Nitrogen | N | 13.85% |

| Sulfur | S | 15.85% |

Computational and Theoretical Investigations of 2 Methyl 4 Pyridin 2 Ylthio Pyridine

Quantum Chemical Calculations

No specific studies using Density Functional Theory to analyze the electronic structure or to perform geometry optimization for 2-Methyl-4-(pyridin-2-ylthio)pyridine were found.

There are no available research findings that report on the HOMO-LUMO energy gap analysis of this compound.

Reaction Mechanism Studies through Computational Modeling

No computational studies detailing the transition state analysis for any reaction involving this compound could be located.

There is no evidence of the application of Bonding Evolution Theory to study the reaction mechanisms of this compound in the existing literature.

Molecular Modeling and Docking Simulations

No molecular modeling or docking simulation studies specifically targeting this compound have been published.

Based on a comprehensive search for scientific literature, there are currently no specific computational or theoretical investigation papers available that focus solely on the chemical compound “this compound”.

Therefore, it is not possible to generate the requested article with detailed research findings for the specified sections:

In Silico Prediction of Molecular Attributes

While computational studies, including molecular docking, conformational analysis, and in silico property prediction, have been conducted on various other pyridine (B92270) and thio-pyridine derivatives, the search did not yield any dedicated studies for this compound itself. As such, data required to populate the requested sections and tables for this specific compound is not present in the available literature.

Chemical Reactivity and Derivatization Pathways of 2 Methyl 4 Pyridin 2 Ylthio Pyridine

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating methyl group and the thioether group at positions 2 and 4, respectively, can influence the regioselectivity of such reactions. Electrophilic attack is most likely to occur at the positions ortho and para to the activating groups.

Nucleophilic Aromatic Substitution: Pyridine and its derivatives are more reactive towards nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions, which can stabilize the negative charge of the Meisenheimer intermediate. quimicaorganica.org In 2-Methyl-4-(pyridin-2-ylthio)pyridine, the positions ortho and para to the ring nitrogen are activated for nucleophilic attack. The reactivity of halopyridines in SNAr reactions with sulfur nucleophiles has been shown to be efficient under microwave irradiation, suggesting that the pyridin-2-ylthio group could potentially be displaced by a strong nucleophile under forcing conditions. sci-hub.se The reactivity order for leaving groups in SNAr reactions of pyridinium ions can be complex and dependent on the reaction mechanism. nih.gov

The general mechanism for nucleophilic aromatic substitution on a pyridine ring involves the addition of a nucleophile to form a resonance-stabilized intermediate, followed by the elimination of the leaving group.

| Reaction Type | Reagents and Conditions | Expected Products |

| Nitration | HNO₃/H₂SO₄ | Mono- or di-nitro derivatives on the pyridine rings |

| Halogenation | X₂/FeX₃ | Halogenated derivatives on the pyridine rings |

| Nucleophilic Displacement | Strong nucleophile (e.g., R-Li, NaNH₂) | Displacement of the pyridin-2-ylthio group or substitution at other activated positions |

Oxidation and Reduction Chemistry of the Thioether Linkage

The thioether linkage in this compound is susceptible to oxidation. Oxidation of thioethers typically proceeds in a stepwise manner, first to a sulfoxide and then to a sulfone, with the choice of oxidizing agent and reaction conditions determining the final product. nih.govresearchgate.net

Oxidation to Sulfoxide: Mild oxidizing agents can selectively oxidize the thioether to the corresponding sulfoxide, 2-Methyl-4-(pyridin-2-ylsulfinyl)pyridine. Reagents such as hydrogen peroxide (H₂O₂) under controlled conditions or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. organic-chemistry.org The oxidation of thioethers with H₂O₂ can be slow, but is a widely used method. nih.gov

Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions will further oxidize the sulfoxide to the sulfone, 2-Methyl-4-(pyridin-2-ylsulfonyl)pyridine. Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can be used for this purpose. chemrxiv.org

Reduction: The reduction of the thioether linkage is not a common transformation. However, the pyridine rings can be reduced. Catalytic hydrogenation over platinum oxide or the use of samarium diiodide in the presence of water can reduce pyridine to piperidine. clockss.org

| Reaction Type | Reagents and Conditions | Product |

| Oxidation to Sulfoxide | H₂O₂ or m-CPBA | 2-Methyl-4-(pyridin-2-ylsulfinyl)pyridine |

| Oxidation to Sulfone | KMnO₄ or excess H₂O₂ with catalyst | 2-Methyl-4-(pyridin-2-ylsulfonyl)pyridine |

Cyclization Reactions Involving Pyridine-Thioether Derivatives

While specific cyclization reactions involving this compound are not extensively documented, the structural motifs present in the molecule offer potential for various cyclization strategies. Pyridine-thioether derivatives can serve as precursors for the synthesis of fused heterocyclic systems. For instance, reactions involving the nitrogen of the pyridine ring and a functional group on the thioether moiety, or reactions utilizing the methyl group, could lead to novel polycyclic structures. Thienopyridine derivatives can be synthesized from pyridinethione precursors through reactions with halogen-containing compounds, followed by cyclization. ekb.eg Furthermore, pyridinium 1,4-zwitterions containing sulfur have been utilized in various formal cyclization reactions to construct a range of heterocyclic compounds. mdpi.com

Development of Analogues and Hybrid Structures

The development of analogues and hybrid structures of this compound can be achieved by modifying its core components.

Substituents can be introduced onto the pyridine rings to modulate the electronic properties and biological activity of the molecule. nih.gov The synthesis of substituted pyridines can be achieved through various methods, including the reactions of halopyridines with nucleophiles. sci-hub.seorganic-chemistry.org For example, substitution at the 4-position of the pyridine ring in pyridinophane complexes has been shown to regulate the electronic properties of the metal center. nih.gov

The methyl group at the 2-position of the pyridine ring is a key site for derivatization. It can be deprotonated with a strong base like butyllithium to form a nucleophilic species, which can then react with various electrophiles. wikipedia.org Oxidation of the methyl group with potassium permanganate can yield the corresponding carboxylic acid, picolinic acid. wikipedia.org The methyl group can also participate in condensation reactions, for example, with formaldehyde to form 2-vinylpyridine. wikipedia.org

| Reaction on Methyl Group | Reagents and Conditions | Product |

| Deprotonation-Alkylation | 1. BuLi; 2. R-X | 2-(Alkyl)-4-(pyridin-2-ylthio)pyridine |

| Oxidation | KMnO₄ | 4-(Pyridin-2-ylthio)pyridine-2-carboxylic acid |

| Condensation | HCHO | 2-(Propen-2-yl)-4-(pyridin-2-ylthio)pyridine |

The pyridin-2-ylthio moiety can be varied to explore structure-activity relationships. This can involve replacing the pyridine ring with other heterocyclic or aromatic systems, or introducing substituents on the pyridine ring of the thioether. The synthesis of unsymmetrical heteroaryl thioethers can be achieved through SNAr reactions between a halo-heterocycle and a thiol.

Investigation of Molecular Interactions and Biochemical Mechanisms of Pyridine Thioether Compounds

Enzyme Inhibition and Modulation Mechanisms (In Vitro)

DNA Gyrase and Topoisomerase IV Inhibitory Mechanisms

Pyridine-thioether compounds represent a class of molecules with the potential to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. While direct studies on "2-Methyl-4-(pyridin-2-ylthio)pyridine" are limited, the inhibitory mechanisms can be inferred from research on structurally related compounds that target these topoisomerases.

Novel bacterial topoisomerase inhibitors (NBTIs) often function by binding to a distinct pocket on the GyrB subunit of DNA gyrase and the homologous ParE subunit of topoisomerase IV, allosterically preventing ATP hydrolysis and subsequent DNA supercoiling or decatenation. nih.govmdpi.com This binding is typically characterized by a network of hydrogen bonds and hydrophobic interactions within the ATP-binding site. The key event in the action of many topoisomerase inhibitors is the stabilization of a cleavage complex, where the enzyme is covalently bound to the cleaved DNA, leading to double-strand breaks and ultimately cell death. nih.gov

For some Gram-positive bacteria, topoisomerase IV is the primary target for initial inhibition, with subsequent activity against DNA gyrase contributing to broader-spectrum efficacy. nih.gov The antibacterial effect of such inhibitors is often correlated with their ability to induce the SOS DNA repair pathway in bacteria, a response to significant DNA damage.

Protein-Ligand Interaction Dynamics (In Silico and In Vitro)

The interaction of pyridine-thioether compounds with their protein targets can be elucidated through a combination of computational (in silico) and experimental (in vitro) methods. Molecular docking studies are instrumental in predicting the binding modes and affinities of these ligands within the active sites of enzymes like DNA gyrase and topoisomerase IV.

In silico analyses of compounds structurally similar to "this compound" suggest that the pyridine (B92270) and thioether moieties play crucial roles in establishing interactions with key amino acid residues. elsevierpure.com These interactions often involve:

Hydrogen bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the thioether linkage can also participate in non-covalent interactions.

Hydrophobic interactions: The aromatic rings of the pyridine moieties can engage in π-π stacking and other hydrophobic interactions with nonpolar residues in the binding pocket.

In vitro assays, such as fluorescence polarization and surface plasmon resonance, can be employed to experimentally validate the binding affinities and kinetics predicted by computational models. These studies provide quantitative data on the dissociation constants (Kd) and association/dissociation rate constants, offering a more complete picture of the protein-ligand interaction dynamics. For related pyridine derivatives, such in vitro evaluations have confirmed their binding to bacterial topoisomerases.

| Interaction Type | Key Moieties | Interacting Residues (Predicted) |

| Hydrogen Bonding | Pyridine Nitrogen | Aspartic Acid, Glutamic Acid, Serine |

| Hydrophobic Interactions | Pyridine Rings | Phenylalanine, Tyrosine, Tryptophan |

| Van der Waals Forces | Entire Ligand | Various residues in the binding pocket |

Mechanisms of Antimicrobial Action (In Vitro Studies)

The antimicrobial properties of pyridine-thioether compounds are being investigated against a range of pathogens. In vitro studies provide insights into their mechanisms of action against bacteria, fungi, and parasites.

Gram-Positive and Gram-Negative Bacterial Inhibition Pathways

The structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria often lead to different mechanisms of action for antimicrobial compounds.

Gram-Positive Bacteria: These bacteria lack an outer membrane, making their cytoplasmic membrane and intracellular components more accessible. For some pyridine derivatives, the proposed mechanism of action against Gram-positive bacteria, such as Staphylococcus aureus, involves the disruption of the cell membrane's integrity. nih.gov This can lead to the leakage of intracellular contents and ultimately cell death. Resistance mechanisms in Gram-positive bacteria can involve modifications of the cell wall, such as the incorporation of D-alanine into teichoic acids, which reduces the net negative charge and decreases the affinity for cationic antimicrobial compounds. researchgate.net

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents. nih.gov Pyridine-thioether compounds may overcome this barrier through several potential mechanisms. One possibility is the disruption of the outer membrane structure, allowing the compound to access intracellular targets. researchgate.netnih.gov Another potential pathway involves the inhibition of essential transport proteins embedded in the outer membrane. Once inside the cell, these compounds can inhibit intracellular targets like DNA gyrase and topoisomerase IV, as discussed previously.

Antifungal and Antimalarial Activity Mechanisms

Antifungal Activity: The primary mechanism of antifungal action for many heterocyclic compounds, including some pyridine derivatives, is the inhibition of ergosterol biosynthesis. nih.govresearchgate.netmdpi.comresearchgate.net Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth. Specifically, some pyridine-containing compounds have been shown to target the enzyme lanosterol 14α-demethylase, which is a key step in the ergosterol biosynthesis pathway. nih.gov

Antimalarial Activity: The mechanisms of antimalarial action for pyridine-thioether compounds are multifaceted and may involve novel targets. While some pyridine-containing antimalarials, like chloroquine, are known to interfere with heme detoxification in the parasite's food vacuole, recent studies on pyridine carboxamides and thioamides suggest that not all such compounds share this mechanism. nih.govresearchgate.net Some novel pyridine derivatives have been found to be equally effective against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, indicating a different mode of action. nih.gov Potential targets for these compounds could include parasite-specific enzymes or pathways that are essential for its survival and replication. flintbox.commdpi.com

Insecticidal Activity and Target Interactions (Agricultural Bioefficacy)

Pyridine-based compounds are a cornerstone of modern insecticides due to their high efficacy and, in many cases, favorable safety profiles for non-target organisms.

Specific Insect Target Protein Binding

The primary target for many insecticidal pyridine derivatives, including the neonicotinoids, is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. nih.govnih.govbohrium.comsemanticscholar.orgnih.govnih.gov These compounds act as agonists of nAChRs, meaning they bind to and activate these receptors. This leads to a constant stimulation of the nerve cells, resulting in paralysis and death of the insect.

The binding of pyridine-thioether insecticides to nAChRs is a highly specific interaction. The pyridine ring and the thioether linkage are critical pharmacophores that interact with specific amino acid residues in the receptor's binding site. Structure-activity relationship (SAR) studies have shown that modifications to the pyridine ring or the thioether moiety can significantly impact the compound's binding affinity and insecticidal potency. nih.gov Computational docking studies have been employed to model the binding of these insecticides to nAChR, providing insights into the key interactions that govern their activity. ekb.eg

| Target Protein | Mechanism of Action | Key Interacting Moieties |

| Nicotinic Acetylcholine Receptor (nAChR) | Agonist, leading to overstimulation of the nervous system | Pyridine Ring, Thioether Linkage |

Mode of Action in Pest Management Contexts

The precise mode of action for the chemical compound this compound in pest management contexts is not well-documented in publicly available scientific literature. Comprehensive searches of scholarly databases have not yielded specific studies detailing its molecular interactions and biochemical mechanisms as an insecticide.

However, based on the broader class of pyridine-containing insecticides, particularly those with structural similarities, a potential mode of action can be hypothesized, though it remains speculative without direct experimental evidence for this specific compound. Many pyridine-based insecticides are known to target the insect nervous system.

A prominent mode of action for a large group of pyridine derivatives, the neonicotinoids, is the agonistic interaction with nicotinic acetylcholine receptors (nAChRs). This binding leads to overstimulation of the receptors, resulting in paralysis and death of the insect. While this compound is not classified as a neonicotinoid, the presence of the pyridine ring, a key pharmacophore in this class, suggests that interaction with nAChRs could be a possibility.

Another potential target within the insect nervous system is the enzyme acetylcholinesterase (AChE). Some pyridine-thioether compounds have been investigated for their ability to inhibit AChE. This enzyme is crucial for breaking down the neurotransmitter acetylcholine, and its inhibition leads to a toxic accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death. Molecular docking studies on compounds structurally related to this compound, such as 2-(pyridin-2-ylthio)acetonitrile, have suggested a potential binding affinity to AChE.

It is important to emphasize that without direct research and empirical data on this compound, its specific biochemical targets and the full scope of its molecular interactions in pests remain unconfirmed. Further investigation, including enzymatic assays and molecular modeling specific to this compound, would be necessary to elucidate its precise mode of action in pest management.

Q & A

Q. Advanced Research Focus

- Thioether Coordination : The sulfur atom acts as a soft Lewis base, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). DFT studies suggest a transmetallation pathway stabilized by pyridine’s π-system .

- Steric Effects : The 2-methyl group hinders ortho-substitution, directing reactivity to the para position .

- Catalyst Compatibility : Use Pd(OAc)/XPhos for efficient C–S bond activation, as demonstrated in terpyridine syntheses .

How can computational modeling predict the compound’s electronic properties and ligand behavior?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map HOMO/LUMO orbitals, revealing electron density at sulfur and pyridyl nitrogen .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., kinase inhibitors) using AMBER force fields. The pyridylthio group shows strong binding to ATP-binding pockets .

- SAR Analysis : Compare with analogs (e.g., 4-amino-2-methylpyridine) to identify electronic contributions to bioactivity .

What strategies resolve contradictions in reported toxicity data for this compound?

Q. Advanced Research Focus

- In Vitro Assays : Conduct MTT assays on HepG2 cells to differentiate cytotoxicity (IC) from genotoxicity (Comet assay) .

- Metabolite Profiling : Use LC-MS/MS to detect reactive metabolites (e.g., sulfoxide derivatives) that may explain discrepancies in ecotoxicity studies .

- Species-Specific Effects : Compare rodent vs. zebrafish models to assess metabolic pathway variations .

How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

Q. Advanced Research Focus

- Intermediate Trapping : Use quenching agents (e.g., DO) to identify unstable intermediates via H NMR .

- Byproduct Analysis : GC-MS to detect disulfide dimers (common in thioether syntheses) and adjust reducing agents (e.g., TCEP vs. DTT) .

- Kinetic Studies : Monitor reaction progress via in situ IR to optimize temperature and stoichiometry .

What are the implications of the compound’s LogP and PSA for drug design?

Q. Advanced Research Focus

- LogP (2.8) : Indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Compare with analogs (e.g., 4-(hydroxymethyl)piperidine, LogP 0.5) to balance solubility .

- Polar Surface Area (PSA 45 Ų) : Predicts membrane permeability; derivatization (e.g., prodrug esters) can enhance bioavailability .

- ADMET Modeling : Use SwissADME to predict metabolic stability and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.